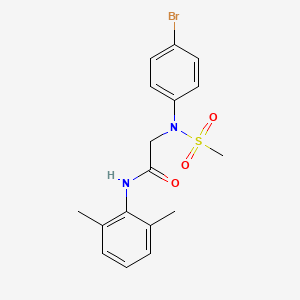![molecular formula C25H19FN2O4 B5187772 1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187772.png)
1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BF-1, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of BF-1 is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis, also known as programmed cell death, is a natural process that occurs in cells to eliminate damaged or abnormal cells. BF-1 has been shown to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
BF-1 has been reported to exhibit various biochemical and physiological effects. Studies have shown that BF-1 can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Moreover, BF-1 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in cancer metastasis. BF-1 has also been reported to exhibit antioxidant activity, which can protect cells from oxidative damage.
实验室实验的优点和局限性
BF-1 has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be controlled, and it can be synthesized in large quantities. Moreover, BF-1 has shown promising results in various scientific research applications, which makes it an attractive compound for further studies. However, BF-1 also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, BF-1 has not been extensively studied in vivo, which limits its clinical applications.
未来方向
There are several future directions for BF-1 research. Firstly, more studies are needed to understand the mechanism of action of BF-1. This will help to optimize its therapeutic potential and identify new targets for cancer treatment. Secondly, more studies are needed to investigate the in vivo efficacy and toxicity of BF-1. This will help to determine its clinical applications and potential side effects. Finally, more studies are needed to investigate the potential of BF-1 as an antibacterial and antifungal agent. This will help to identify new treatments for bacterial and fungal infections.
合成方法
BF-1 can be synthesized using a multi-step reaction sequence. The first step involves the condensation of 2-fluorobenzaldehyde and benzylamine, which leads to the formation of 2-fluorobenzylbenzylamine. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield 4-[(2-fluorobenzyl)oxy]benzylidene-4-hydroxybenzylamine. Finally, the condensation of this compound with barbituric acid results in the formation of BF-1.
科学研究应用
BF-1 has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent. Several studies have reported that BF-1 exhibits cytotoxicity towards cancer cells, including breast cancer, lung cancer, and leukemia. Moreover, BF-1 has also been investigated for its potential as an antibacterial and antifungal agent. It has been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
属性
IUPAC Name |
(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c26-22-9-5-4-8-19(22)16-32-20-12-10-17(11-13-20)14-21-23(29)27-25(31)28(24(21)30)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29,31)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQGDVWJVCERJ-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)

![methyl 4-(3-{benzyl[(ethylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5187746.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N-(4-methoxy-2-methylphenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5187754.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
![N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5187780.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5187784.png)